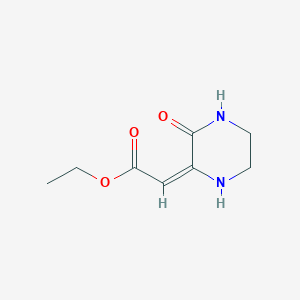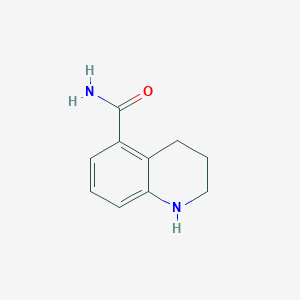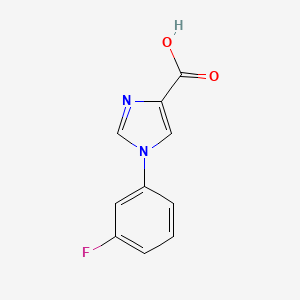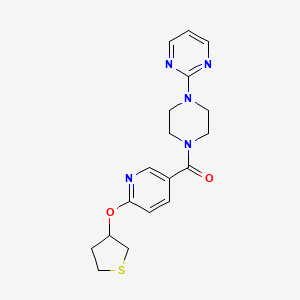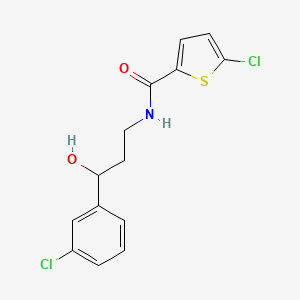
3-(4-Fenoxifenil)-1,3-tiazolidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one, also known as PPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPT belongs to the thiazolidinone family of compounds, which have been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
Target of Action
It’s structurally similar to tolebrutinib and Ibrutinib , which are known to inhibit Bruton’s Tyrosine Kinase (BTK). BTK is a key signaling molecule in B-cell antigen receptor and cytokine receptor pathways, playing a crucial role in B-cell proliferation and survival .
Mode of Action
Ibrutinib, for instance, forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This prevents B-cells from reaching maturity and reproducing .
Biochemical Pathways
Btk inhibitors like ibrutinib are known to disrupt b-cell receptor signaling pathways, affecting cell trafficking, chemotaxis, and adhesion .
Pharmacokinetics
Ibrutinib is characterized by high selectivity for BTK and high potency . The absorption, distribution, metabolism, and excretion (ADME) properties of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one would need further investigation to determine their impact on bioavailability.
Result of Action
Btk inhibitors like ibrutinib are known to inhibit b-cell proliferation and survival, as well as cell migration and substrate adhesion . They also induce apoptosis within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one. For instance, temperature and sunlight can affect the persistence of similar compounds in aerobic water media
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for research on 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one has been found to have neuroprotective effects and could be useful in preventing or slowing the progression of these diseases. Additionally, 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one could be studied for its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further research is also needed to fully understand the mechanism of action of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one and its effects on various signaling pathways in the body.
In conclusion, 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that has potential applications in scientific research. Its synthesis method is relatively easy, and it has been found to have various biological activities. 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one could be useful in the treatment of diseases such as rheumatoid arthritis, atherosclerosis, and cancer. Further research is needed to fully understand its mechanism of action and to explore its potential uses in other areas of medicine.
Métodos De Síntesis
3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one can be synthesized using the reaction between 4-phenoxybenzaldehyde and thiourea in the presence of acetic acid and ethanol. The reaction yields 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one as a white crystalline solid with a high yield. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos y Química Medicinal
Los derivados de PTZ han llamado la atención en el descubrimiento de fármacos debido a sus diversas actividades biológicas. Los investigadores han explorado análogos de PTZ como posibles agentes antiproliferativos, anticonvulsivos y antibióticos . Por ejemplo, el compuesto 3-(4-(4-fenoxifenil)-1H-1,2,3-triazol-1-il)benzo[d]isoxazol demostró una potente actividad antiproliferativa contra las células MV4-11 . Su estructura única y propiedades biológicas hacen que el PTZ sea un andamiaje prometedor para diseñar nuevos fármacos.
Síntesis Orgánica y Química Click
El enfoque de "química click", particularmente la cicloadición dipolar 1,3 de Huisgen, se ha utilizado ampliamente para sintetizar derivados de PTZ. Este método eficiente permite el ensamblaje rápido de estructuras complejas. Los investigadores aprovechan el PTZ como un bloque de construcción clave en la síntesis de diversos compuestos, incluidas moléculas bioactivas y materiales funcionales .
Análisis Bioquímico
Biochemical Properties
Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one over time in laboratory settings .
Dosage Effects in Animal Models
There is currently no information available on how the effects of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one vary with different dosages in animal models .
Transport and Distribution
There is currently no information available on how 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one is transported and distributed within cells and tissues .
Propiedades
IUPAC Name |
3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15-10-19-11-16(15)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIHADJWWIAWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2458343.png)


![1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2458346.png)
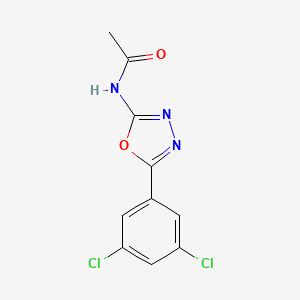

![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)
